molecular formula C6H6Br2N2 B187108 2,6-Dibromobenzene-1,4-diamine CAS No. 29213-03-4

2,6-Dibromobenzene-1,4-diamine

Cat. No. B187108
CAS RN: 29213-03-4
M. Wt: 265.93 g/mol
InChI Key: NIXNGYGWQMXMCA-UHFFFAOYSA-N
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Description

2,6-Dibromobenzene-1,4-diamine is a chemical compound with the CAS Number: 29213-03-4 . It has a molecular weight of 265.94 .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For example, a synthetic approach towards PTQ10, a conjugated polymer, involves the use of 3,6-dibromobenzene-1,2,-diamine . The cost of each different starting material varies .


Molecular Structure Analysis

The molecular structure of 2,6-Dibromobenzene-1,4-diamine is characterized by its molecular weight of 265.94 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, the reaction of 3,6-dibromobenzene-1,2,-diamine with glyoxylic acid leads to the formation of quinoxaline .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Dibromobenzene-1,4-diamine include a molecular weight of 265.94 . It is recommended to be stored at a temperature of 28 C .

Scientific Research Applications

Use in Organic Synthesis

Field : Organic Chemistry

Application : 2,6-Dibromobenzene-1,4-diamine is used as a building block in organic synthesis .

Results : The outcomes of these syntheses can also vary widely, but the use of 2,6-Dibromobenzene-1,4-diamine can enable the creation of a wide range of complex organic compounds .

Use in the Synthesis of Photovoltaic Materials

Field : Material Science

Application : 1,2,5-Chalcogenadiazoles fused with benzene or heterocyclic rings are intensively used in the construction of various photovoltaic materials such as organic solar cells (OSCs) and organic light emitting diodes (OLEDs) .

Results : The use of 2,6-Dibromobenzene-1,4-diamine in this context can enable the creation of materials with a low band gap, which is beneficial for their use in optoelectronic devices .

Use in the Synthesis of Conjugated Polymers for Organic Solar Cells

Field : Material Science

Application : 2,6-Dibromobenzene-1,4-diamine is used in the synthesis of conjugated polymers for organic solar cells .

Results : The new synthetic approach to make PTQ10 has a significant reduction in cost and is also able to easily accommodate different side chains to move towards green processing solvents. Furthermore, high efficiency organic solar cells are demonstrated with a PTQ10:Y6 blend exhibiting 15% efficiency .

Use as a Pharmaceutical Intermediate

Field : Pharmaceutical Chemistry

Application : 2,6-Dibromobenzene-1,4-diamine is used as an intermediate in the synthesis of various pharmaceutical compounds .

Results : The outcomes of these syntheses can also vary widely, but the use of 2,6-Dibromobenzene-1,4-diamine can enable the creation of a wide range of pharmaceutical compounds .

Use in the Synthesis of Difluorobenzene Diamine

Field : Organic Chemistry

Application : 2,6-Dibromobenzene-1,4-diamine is used in the synthesis of 4,5-difluoro-2-nitroaniline .

Results : The new synthetic approach to make PTQ10 has a significant reduction in cost (1/7th the original) and is also able to easily accommodate different side chains to move towards green processing solvents .

Use as a Building Block in Chemical Synthesis

Field : Chemical Synthesis

Application : 2,6-Dibromobenzene-1,4-diamine is used as a building block in chemical synthesis .

Results : The outcomes of these syntheses can also vary widely, but the use of 2,6-Dibromobenzene-1,4-diamine can enable the creation of a wide range of complex organic compounds .

Safety And Hazards

The safety data sheet for a similar compound, 1,4-Dibromobenzene, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is also very toxic to aquatic life .

Future Directions

The use of similar compounds in the synthesis of conjugated polymers for organic solar cells has been reported . These polymers have potential for low cost, easy processing, light weight, and flexibility . The synthetic complexity of these materials has increased over time, making the scalability of the highest efficiency materials difficult . Therefore, designing conjugated polymers which can exhibit both high efficiency and straightforward synthesis is a future direction .

properties

IUPAC Name

2,6-dibromobenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXNGYGWQMXMCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)N)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349565
Record name 2,6-dibromobenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromobenzene-1,4-diamine

CAS RN

29213-03-4
Record name 2,6-Dibromo-1,4-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29213-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-dibromobenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dibromo-1,4-phenylenediamine
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Synthesis routes and methods I

Procedure details

20 g of 2,6-Dibromo-4-nitroaniline are taken up in 250 ml of ethanol, 250 ml of ethyl acetate, 100 ml of dimethylformamide and 90 ml of methylene chloride and, after addition of 3.3 g of 5% moist platinum/active carbon catalyst, hydrogenated at room temperature under 50 psi for one hour. The solvent is then distilled off in a rotary evaporator, and the residue is triturated with diethyl ether, filtered off with suction and washed several times with petroleum ether.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
reactant
Reaction Step Two
Quantity
3.3 g
Type
catalyst
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

3.0 g of 2,6-dibromo-4-nitro-aniline are dissolved in 150 ml of ethanol, 150 ml of ethyl acetate and 30 ml of dimethylformamide and, after addition of 0.5 g of platinum-on-charcoal (5%), are hydrogenated in a Parr apparatus at room temperature under a hydrogen pressure of 1.5 bar for 1 hour. After cooling, the mixture is filtered, the solvent is distilled off in a rotary evaporator and the residue is purified by column chromatography.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

3.0 g of 2,6-dibromo-4-nitroaniline are dissolved in 150 ml of ethanol, 150 ml of ethyl acetate and 30 ml of dimethylformamide and, after addition of 0.5 g of platinum on carbon (5%), hydrogenated under a pressure of 1.5 bar of hydrogen in a Parr apparatus at room temperature for 1 hour. Cooling is followed by filtration, the solvent is distilled off in a rotary evaporator, and the residue is purified by column chromatography.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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